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Hydantoin, 5-(3,4-dimethoxybenzylidene)-

Cat. No.: B239452
CAS No.: 10040-91-2
M. Wt: 248.23 g/mol
InChI Key: NKQBXYVAZTZVMV-YVMONPNESA-N
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Description

Significance of Imidazolidine-2,4-dione Derivatives in Research

Imidazolidine-2,4-dione, the formal name for hydantoin (B18101), is a parent structure for a multitude of compounds with significant research interest and clinical applications. nih.gov The biological activity of these derivatives is heavily dependent on the nature and position of substituents on the hydantoin ring. nih.gov Historically and currently, these compounds are investigated for a wide spectrum of pharmacological effects.

Notable research areas for imidazolidine-2,4-dione derivatives include:

Anticonvulsant Agents: Hydantoin derivatives are well-established as anticonvulsants. researchgate.netmdpi.com

Anticancer Research: Numerous studies have explored the antiproliferative activity of hydantoin derivatives against various human cancer cell lines, with some compounds showing potent cytotoxic effects. nih.govnih.gov They have been investigated as inhibitors of targets like the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins. nih.gov

Antimicrobial Activity: Researchers have synthesized and evaluated various hydantoin derivatives for their in vitro activity against a range of bacteria and yeasts, showing moderate antibacterial and weak antifungal properties in some cases. researchgate.netceon.rsrsc.org

Diabetes and Obesity Research: Certain derivatives have been designed and synthesized as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key target for the treatment of type 2 diabetes and obesity. nih.gov

Antiarrhythmic Properties: The hydantoin scaffold is a component of compounds studied for antiarrhythmic properties. mdpi.com

The synthetic accessibility of the hydantoin core and the ease with which diverse substituents can be introduced make it a continuously explored area for drug discovery and chemical biology. researchgate.netsrrjournals.com

Academic Context of 5-Arylidenehydantoin Analogues

Within the broad class of hydantoins, the 5-arylidenehydantoin analogues represent a particularly significant subclass. These compounds are characterized by an aryl group connected to the fifth carbon of the hydantoin ring via a double bond. The synthesis of these analogues is often achieved through a Knoevenagel condensation reaction between hydantoin and a substituted benzaldehyde. researchgate.net

The academic interest in 5-arylidenehydantoins stems from their distinct biological activities, which can be modulated by the electronic and steric properties of the substituents on the aryl ring. Research has demonstrated that these compounds can act as inhibitors of key cellular targets. For instance, certain 5-benzylidenehydantoins have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase activity and suppress the proliferation of human cancer cells that overexpress EGFR. researchgate.net The structural rigidity conferred by the exocyclic double bond, which can result in geometrical isomerism (Z or E configurations), is a key feature influencing their interaction with biological macromolecules. thieme-connect.comsmolecule.com

Overview of Research Trajectories for 5-(3,4-dimethoxybenzylidene)hydantoin

The specific compound, 5-(3,4-dimethoxybenzylidene)hydantoin, emerges from the strategic combination of the hydantoin scaffold and a 3,4-dimethoxy substituted benzylidene group. Its synthesis typically involves the condensation of hydantoin with veratraldehyde (3,4-dimethoxybenzaldehyde). smolecule.com The presence of the dimethoxy groups on the phenyl ring is significant, as these substituents are known to influence the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, which can, in turn, enhance its interaction with biological targets. smolecule.com

Research into 5-(3,4-dimethoxybenzylidene)hydantoin has explored its potential biological activities. In vitro studies have suggested that the compound may possess antitussive effects. smolecule.com Furthermore, related 5-arylidenehydantoin structures have been investigated for potential antiviral activity. smolecule.com The conjugated system formed by the benzylidene and hydantoin moieties also suggests potential applications in materials science. smolecule.com

Below are the key chemical properties of this compound.

PropertyData
Molecular FormulaC₁₂H₁₂N₂O₄
Molecular Weight248.23 g/mol
IUPAC Name(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Melting Point204-206 °C lookchem.com
Synthesis MethodCondensation of hydantoin and veratraldehyde

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O4 B239452 Hydantoin, 5-(3,4-dimethoxybenzylidene)- CAS No. 10040-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-4-3-7(6-10(9)18-2)5-8-11(15)14-12(16)13-8/h3-6H,1-2H3,(H2,13,14,15,16)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQBXYVAZTZVMV-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177972
Record name (5Z)-5-[(3,4-Dimethoxyphenyl)methylene]-2,4-imidazolidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140894-76-4, 10040-91-2
Record name (5Z)-5-[(3,4-Dimethoxyphenyl)methylene]-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140894-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5-((3,4-dimethoxyphenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010040912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[(3,4-Dimethoxyphenyl)methylene]-2,4-imidazolidinedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of Hydantoin (B18101), 5-(3,4-dimethoxybenzylidene)-

The direct synthesis of Hydantoin, 5-(3,4-dimethoxybenzylidene)-, primarily involves the formation of the benzylidene moiety at the C-5 position of the hydantoin ring. This is most commonly achieved through condensation reactions, with the Knoevenagel condensation being a prominent method. Alternative strategies for constructing the hydantoin ring itself, such as the Bucherer-Bergs reaction, are also relevant.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 5-arylidene hydantoins. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in this case, hydantoin, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org

The optimization of reaction conditions is crucial for maximizing the yield and purity of Hydantoin, 5-(3,4-dimethoxybenzylidene)-. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

Historically, the condensation of aromatic aldehydes with hydantoin was carried out in the presence of acetic acid and anhydrous sodium acetate (B1210297), with yields around 70-80%. google.com However, this method often required large quantities of anhydrous sodium acetate. google.com A significant improvement in the synthesis of 5-arylidene hydantoins involves the use of ammonium (B1175870) salts of aliphatic or aromatic carboxylic acids as catalysts. google.com This approach has been shown to produce high yields of the desired products. google.com For instance, the condensation of 3,4-methylenedioxybenzaldehyde with hydantoin in the presence of an ammonium salt catalyst resulted in a yield of 89%. google.com While this is a closely related analogue, similar high yields can be anticipated for 3,4-dimethoxybenzaldehyde (B141060) under optimized conditions.

Further optimization can be achieved by employing solvent-free conditions, which are not only environmentally benign but can also lead to improved reaction rates and yields. tue.nl The use of environmentally benign catalysts like ammonium bicarbonate in solvent-free condensations has been shown to be effective for a variety of benzaldehydes. tue.nl

The following table summarizes key factors in the optimization of the Knoevenagel condensation for 5-arylidene hydantoins:

ParameterVariationEffect on Yield and Purity
Catalyst Acetic acid/Sodium acetateModerate to good yields, requires large amount of salt
Ammonium salts of carboxylic acidsHigh yields
Ammonium bicarbonate (solvent-free)High yields, environmentally friendly
Solvent Acetic acidTraditional solvent, can be acidic
Solvent-freeOften leads to higher yields and purity, greener
Reactant Ratio Excess of malonic acid (in Doebner modification)High yields
Near equimolar amounts (optimized solvent-free)High yields, more atom-economical

The choice of the catalytic system and solvent profoundly influences the Knoevenagel condensation. Weakly basic amines, such as piperidine (B6355638) and pyridine, are traditional catalysts for this reaction. wikipedia.org However, the use of ammonium salts of carboxylic acids presents a more efficient alternative, leading to higher yields. google.com At least 0.2 moles of the ammonium salt per mole of hydantoin are typically employed. google.com

Solvent polarity plays a significant role in the reaction kinetics. researchgate.net Polar aprotic solvents like dimethylformamide (DMF) have been shown to be superior to nonpolar solvents like toluene for Knoevenagel condensations catalyzed by hydrotalcites. researchgate.net In general, polar solvents tend to accelerate the reaction. researchgate.net Protic polar solvents, such as methanol, can sometimes lead to slower reactions and poorer selectivity. researchgate.net The use of ionic liquids as both solvent and catalyst has also emerged as a green and efficient approach, often accelerating the reaction and simplifying work-up. nih.gov

The following table outlines the effects of different catalytic systems and solvents on the Knoevenagel condensation:

Catalyst SystemSolventGeneral Outcome
Piperidine/PyridineEthanol (B145695)Traditional method, moderate yields
Ammonium salts of carboxylic acidsAcetic Acid or solvent-freeHigh yields
Ammonium bicarbonateSolvent-freeHigh yields, green
HydrotalcitesDimethylformamide (DMF)Superior conversion and selectivity
Ionic Liquids (e.g., [MMIm][MSO4])Neat (as solvent and catalyst)High yields, rapid reaction, reusable

Bucherer-Bergs Reaction and its Derivatives

The Bucherer-Bergs reaction is a multicomponent reaction that provides a direct route to 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds, ammonium carbonate, and a cyanide source like potassium cyanide. wikipedia.orgalfa-chemistry.comnih.gov This reaction is a cornerstone in the synthesis of hydantoins and represents an alternative strategy for synthesizing the core structure, which could then be subjected to condensation with 3,4-dimethoxybenzaldehyde if a suitable 5-unsubstituted hydantoin precursor is formed. alfa-chemistry.comnih.gov

The reaction typically proceeds under aqueous or alcoholic conditions and involves the initial formation of a cyanohydrin, which then reacts with ammonium carbonate to form the hydantoin ring. alfa-chemistry.com The general conditions for the Bucherer-Bergs reaction involve heating the reactants in a suitable solvent, often a mixture of water and ethanol. nih.gov

While direct synthesis of Hydantoin, 5-(3,4-dimethoxybenzylidene)- via a one-pot Bucherer-Bergs reaction starting from 3,4-dimethoxybenzaldehyde is not the typical application of this reaction (as it usually leads to 5-substituted hydantoins where the substituent is directly attached to the C5 carbon), it is a key method for creating the hydantoin scaffold itself.

Other Cyclization Strategies for Hydantoin Core Formation

Beyond the Bucherer-Bergs reaction, other cyclization strategies can be employed to form the hydantoin core, which can subsequently be functionalized at the C-5 position.

One notable method is the Urech hydantoin synthesis , which involves the reaction of an amino acid with potassium cyanate to form a hydantoic acid intermediate, followed by acid-catalyzed cyclization to the hydantoin. This method is particularly useful for preparing optically active hydantoins when starting from chiral amino acids. An enantioselective catalytic variant of the Urech hydantoin synthesis has also been developed. rsc.org

Another approach involves a one-pot, gallium(III) triflate-catalyzed procedure for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from the corresponding aldehydes or ketones. researchgate.net This method is compatible with a range of substrates and solvents. researchgate.net

Derivatization and Structural Modifications of Hydantoin, 5-(3,4-dimethoxybenzylidene)-

The hydantoin ring of 5-(3,4-dimethoxybenzylidene)hydantoin offers several sites for derivatization, allowing for the synthesis of a variety of analogues with potentially modified biological activities. The N-1 and N-3 positions of the hydantoin ring are common targets for substitution.

Substitution at the N-3 position is often favored due to the higher acidity of the proton at this position. semanticscholar.org For instance, the reaction of 5-benzylidene hydantoins with bromoacetyl esters in the presence of a base like potassium hydroxide leads to selective alkylation at the N-3 position. semanticscholar.org

The synthesis of 1,3-divaleryl-5-[3,4-dimethoxybenzal]hydantoin demonstrates that both nitrogen atoms can be acylated. nih.gov This suggests that a range of N,N'-disubstituted derivatives can be prepared.

Another avenue for structural modification is through cycloaddition reactions. For example, 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins can lead to the formation of novel spiro-hydantoin compounds. researchgate.netbeilstein-journals.orgbeilstein-journals.org This approach allows for the creation of more complex, three-dimensional structures based on the hydantoin scaffold.

The following table provides examples of derivatization and structural modifications of the 5-(3,4-dimethoxybenzylidene)hydantoin scaffold:

Position of ModificationType of ModificationExample of Reagents/ConditionsResulting Structure
N-3AlkylationBromoacetyl esters, KOH, MeOH, refluxN-3 substituted 5-(3,4-dimethoxybenzylidene)hydantoin
N-1 and N-3AcylationValeryl chloride1,3-Divaleryl-5-(3,4-dimethoxybenzylidene)hydantoin
C-5 (via iminohydantoin)SpirocyclizationNitrile oxides (from chloro oximes and Et3N)Spiro-hydantoin/1,2,4-oxadiazoline compounds

N-Substitution Strategies on the Imidazolidine Ring

The imidazolidine-2,4-dione (hydantoin) ring of 5-(3,4-dimethoxybenzylidene)hydantoin possesses two nitrogen atoms, N-1 and N-3, which are available for substitution. The regioselectivity of N-alkylation is a crucial aspect of the synthetic strategy, as the position of the substituent can significantly influence the properties of the resulting molecule.

Research has shown that the N-3 position of the hydantoin ring is generally more acidic and sterically less hindered compared to the N-1 position. semanticscholar.org Consequently, N-alkylation reactions on 5-benzylidenehydantoin (B7779842) derivatives tend to occur preferentially at the N-3 position. semanticscholar.orgresearchgate.net This regioselectivity is often achieved under basic conditions, where a base is used to deprotonate the more acidic N-3 proton, generating a nucleophilic anion that readily reacts with an alkylating agent. For instance, the use of bases like potassium hydroxide has been shown to lead to selective alkylation at the N-3 position. semanticscholar.org Only the use of stronger bases that can effect double deprotonation may lead to alkylation at the more hindered N-1 position. semanticscholar.org

A common strategy for achieving N-1 substitution involves the protection of the more reactive N-3 position. One such method is aminomethylation, which blocks the N-3 position, allowing for subsequent alkylation at the N-1 position under mild conditions. unlp.edu.ar The blocking group can then be removed through controlled hydrolysis to yield the N-1 substituted hydantoin. unlp.edu.ar

The choice of alkylating agent and reaction conditions plays a significant role in the outcome of the N-substitution reaction. Various alkyl halides and other electrophiles have been successfully employed to introduce a wide range of substituents at the nitrogen atoms of the hydantoin ring.

Modifications of the Benzylidene Moiety

Introduction of Additional Functionalities

The aromatic ring of the benzylidene group is amenable to various substitution reactions, enabling the introduction of a wide array of functional groups. These modifications can be strategically employed to modulate the compound's characteristics. For example, the introduction of hydroxy and other alkoxy groups has been explored. femaflavor.org The synthesis of such derivatives often involves starting from appropriately substituted benzaldehydes in the Knoevenagel condensation reaction with hydantoin. research-nexus.netresearchgate.net This approach allows for the systematic variation of substituents on the aromatic ring, providing access to a library of analogues with diverse electronic properties.

Stereochemical Control: Elucidation of Z-Isomer Configuration

The exocyclic double bond of the 5-benzylidene group can exist as either the Z or E isomer. In the case of 5-(3,4-dimethoxybenzylidene)hydantoin and its derivatives, the Z-isomer is predominantly formed. The stereochemical configuration of these compounds has been unequivocally established through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. nih.gov

For instance, the 1H NMR spectra of 5-benzylidenehydantoins typically show the vinyl proton signal at a characteristic chemical shift, which, in conjunction with other spectral data, can help in assigning the stereochemistry. semanticscholar.org Furthermore, single-crystal X-ray analysis provides definitive proof of the molecular geometry, confirming the Z configuration of the double bond and revealing details about the planarity and bond angles of the molecule. nih.gov The preferential formation of the Z-isomer is a key aspect of the synthesis of these compounds.

Incorporation into Spiro-Heterocyclic Systems

The C-5 position of the hydantoin ring in 5-(3,4-dimethoxybenzylidene)hydantoin and its analogues can serve as a spiro center, enabling the construction of complex spiro-heterocyclic systems. These three-dimensional structures are of significant interest due to their unique conformational properties.

A notable synthetic strategy for constructing such spiro compounds involves the use of 5-iminohydantoins as precursors. These iminohydantoins can be synthesized from N,N'-disubstituted ureas, which are first reacted with oxalyl chloride to form imidazolidinetriones. Subsequent aza-Wittig reaction with an iminophosphorane, generated in situ from an aryl azide and triphenylphosphine, yields the desired 5-iminohydantoins. beilstein-journals.org

These 5-iminohydantoins can then participate in [3+2] dipolar cycloaddition reactions with nitrile oxides to form novel spiro-hydantoin-1,2,4-oxadiazoline compounds. beilstein-journals.orgresearchgate.net This reaction is a type of Huisgen 1,3-dipolar cycloaddition, a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org The nitrile oxides, typically generated in situ from chloro oximes in the presence of a base, act as the 1,3-dipole, while the exocyclic C=N bond of the 5-iminohydantoin serves as the dipolarophile. beilstein-journals.org This methodology allows for the efficient and regioselective construction of spiro-heterocyclic systems with a high degree of molecular complexity. beilstein-journals.orgnih.gov

The reaction conditions, such as the method of base addition, can influence the yield of the spiro product. beilstein-journals.org This approach provides a versatile route to a variety of spiro-hydantoin derivatives by varying the substituents on both the hydantoin ring and the nitrile oxide precursor.

Synthetic Routes for Analogue Libraries

The development of efficient synthetic methodologies for the creation of analogue libraries of 5-(3,4-dimethoxybenzylidene)hydantoin is crucial for systematic structure-activity relationship studies. Both solid-phase and solution-phase parallel synthesis techniques have been successfully employed for the generation of hydantoin-based libraries.

Solid-Phase Synthesis:

Solid-phase synthesis offers several advantages for library generation, including the ease of purification and the potential for automation. A common strategy involves the construction of the hydantoin ring on a solid support. nih.govmdpi.com For instance, a resin-bound amino acid can be reacted with an isocyanate to form a resin-bound urea, which is then cyclized to the hydantoin. mdpi.com Diversity can be introduced by using a variety of amino acids and isocyanates. The final products are then cleaved from the resin.

Another solid-phase approach involves a cyclization-assisted cleavage strategy, where the formation of the hydantoin ring and the release of the product from the resin occur in a single step. nih.gov

Fluorous Parallel Synthesis:

Fluorous synthesis is a solution-phase technique that utilizes perfluoroalkyl (Rf) tags for the facile separation and purification of products. nih.gov In this approach, a fluorous-tagged starting material is carried through a series of reactions. After each step, the fluorous-tagged product can be easily separated from non-fluorous reagents and byproducts by solid-phase extraction over a fluorous silica gel. nih.gov This methodology has been applied to the parallel synthesis of a library of hydantoin and thiohydantoin analogues. nih.gov The process typically involves the reaction of a fluorous-tagged amino ester with various aldehydes and isocyanates or isothiocyanates, followed by cyclization to form the hydantoin or thiohydantoin ring. nih.gov

These high-throughput synthetic strategies enable the rapid generation of a large number of diverse 5-(3,4-dimethoxybenzylidene)hydantoin analogues for further investigation.

Reaction Mechanism Elucidation in Organic Synthesis

The synthesis of 5-(3,4-dimethoxybenzylidene)hydantoin and its derivatives primarily relies on well-established organic reactions, with the Knoevenagel condensation being a key step. Understanding the mechanisms of these reactions is fundamental to optimizing reaction conditions and controlling product formation.

The formation of the 5-benzylidene moiety is typically achieved through a Knoevenagel condensation between hydantoin and an appropriately substituted benzaldehyde, in this case, 3,4-dimethoxybenzaldehyde. research-nexus.netresearchgate.net The mechanism of the Knoevenagel condensation involves the following key steps: alfa-chemistry.compurechemistry.org

Deprotonation: A base, often a weak base like piperidine or an amine, deprotonates the active methylene group at the C-5 position of the hydantoin ring to form a nucleophilic enolate ion. alfa-chemistry.com

Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde (3,4-dimethoxybenzaldehyde), leading to the formation of a tetrahedral intermediate. alfa-chemistry.comsmolecule.com

Dehydration: This intermediate subsequently undergoes dehydration, typically through an E1cB-like mechanism, to form the exocyclic carbon-carbon double bond, yielding the 5-benzylidenehydantoin product. alfa-chemistry.com

The Doebner modification of the Knoevenagel condensation utilizes pyridine as a catalyst, which can also promote decarboxylation if a carboxylic acid group is present. organic-chemistry.org

Another important reaction for the synthesis of the hydantoin core itself is the Bucherer-Bergs reaction. This multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or ketone) with an alkali cyanide and ammonium carbonate to produce a 5-substituted hydantoin. semanticscholar.orgsrrjournals.com The mechanism is believed to proceed through the formation of an aminonitrile intermediate, which is then cyclized to the hydantoin. researchgate.net

Theoretical studies, including computational chemistry, can provide further insights into the reaction pathways, transition states, and energetics of these transformations, aiding in the rational design of more efficient synthetic routes.

Mechanistic Studies of Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 5-(3,4-dimethoxybenzylidene)hydantoin. sigmaaldrich.com It involves the reaction of an active hydrogen compound, in this case, hydantoin, with a carbonyl compound, 3,4-dimethoxybenzaldehyde, typically in the presence of a weak base as a catalyst. wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the final α,β-unsaturated product. wikipedia.orgscienceinfo.com

The mechanism can be dissected into several key stages:

Enolate Formation : A weak base, such as piperidine or an amine, deprotonates the active methylene group (at the C5 position) of the hydantoin ring. This abstraction of a proton results in the formation of a resonance-stabilized carbanion or enolate ion. scienceinfo.com The electron-withdrawing nature of the adjacent carbonyl groups in the hydantoin ring increases the acidity of the C5 protons, facilitating this step even with a mild base. wikipedia.org

Nucleophilic Attack : The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This carbon-carbon bond-forming step leads to the creation of a β-hydroxy carbonyl intermediate, often referred to as an aldol-type adduct. sigmaaldrich.com

Dehydration : The intermediate aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. This elimination is typically base-catalyzed and results in the formation of a conjugated double bond between the C5 of the hydantoin ring and the benzylic carbon, yielding the final product, 5-(3,4-dimethoxybenzylidene)hydantoin. sigmaaldrich.comscienceinfo.com

Table 1: Mechanistic Steps of Knoevenagel Condensation for 5-(3,4-dimethoxybenzylidene)hydantoin

StepDescriptionKey Intermediates
1Base-catalyzed deprotonation of hydantoin at the C5 position.Hydantoin Enolate (Resonance-stabilized)
2Nucleophilic addition of the hydantoin enolate to the carbonyl group of 3,4-dimethoxybenzaldehyde.β-hydroxy carbonyl adduct (Aldol intermediate)
3Base-catalyzed elimination of a water molecule (dehydration).(E/Z)-5-(3,4-dimethoxybenzylidene)hydantoin

Detailed Analysis of Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction is a powerful multi-component reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds, cyanide salts (like potassium or sodium cyanide), and ammonium carbonate. alfa-chemistry.comorganic-chemistry.orgnih.gov While the Knoevenagel condensation is more direct for producing the unsaturated 5-benzylidene derivative, an analysis of the Bucherer-Bergs pathway starting from 3,4-dimethoxybenzaldehyde provides insight into an alternative synthesis of the core hydantoin structure.

The reaction mechanism is generally understood to proceed as follows:

Aminonitrile Formation : The reaction can initiate in two ways. The aldehyde (3,4-dimethoxybenzaldehyde) can react with ammonia, formed from the dissociation of ammonium carbonate, to generate an imine. Subsequent nucleophilic attack by a cyanide ion on the imine forms an α-aminonitrile. wikipedia.org Alternatively, the aldehyde can first react with the cyanide ion to form a cyanohydrin, which is then converted to the α-aminonitrile via a nucleophilic substitution (SN2) reaction with ammonia. alfa-chemistry.comyoutube.com

Carbamic Acid Formation : The amino group of the α-aminonitrile acts as a nucleophile and attacks a molecule of carbon dioxide, which is also in equilibrium with ammonium carbonate. This step forms a cyano-containing carbamic acid intermediate. alfa-chemistry.comwikipedia.org

Intramolecular Cyclization : The carbamic acid undergoes an intramolecular ring-closing reaction. The nitrogen attacks the cyano group, leading to the formation of a 5-imino-oxazolidin-2-one intermediate. alfa-chemistry.comwikipedia.org

Rearrangement to Hydantoin : The 5-imino-oxazolidin-2-one intermediate is unstable and rearranges to the more thermodynamically stable hydantoin ring system. This final step is believed to occur via an isocyanate intermediate to yield the 5-(3,4-dimethoxyphenyl)hydantoin product. alfa-chemistry.comwikipedia.org

This pathway results in a saturated hydantoin, which would require a subsequent oxidation or elimination step to yield the target compound, 5-(3,4-dimethoxybenzylidene)hydantoin.

Table 2: Bucherer-Bergs Reaction Pathway

StepReactantsIntermediate/Product
13,4-dimethoxybenzaldehyde, Ammonia, Cyanideα-aminonitrile
2α-aminonitrile, Carbon DioxideCyano-carbamic acid
3Cyano-carbamic acid (intramolecular)5-imino-oxazolidin-2-one
45-imino-oxazolidin-2-one (rearrangement)5-(3,4-dimethoxyphenyl)hydantoin

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental to determining the precise arrangement of atoms and bonds within a molecule. However, specific spectral data for Hydantoin (B18101), 5-(3,4-dimethoxybenzylidene)- remains largely undocumented in available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Proton-Coupled ¹³C Mode

Detailed ¹H NMR and ¹³C NMR spectral data, which are crucial for mapping the proton and carbon framework and analyzing the compound's conformation, have not been found for Hydantoin, 5-(3,4-dimethoxybenzylidene)-. While studies on other hydantoin derivatives demonstrate the utility of NMR in confirming structural features, specific chemical shifts (δ) and coupling constants (J) for the title compound are not available. smolecule.com

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy of hydantoin derivatives typically reveals characteristic absorption bands for the carbonyl (C=O) groups within the imidazolidine-2,4-dione ring, generally appearing in the 1700-1800 cm⁻¹ region. smolecule.com However, a complete IR or Raman spectrum detailing the specific vibrational modes (stretching, bending) for Hydantoin, 5-(3,4-dimethoxybenzylidene)- is not available in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound can be generally predicted. The presence of the conjugated system formed by the benzylidene group and the hydantoin ring is expected to result in significant ultraviolet absorption. smolecule.com Studies on similar 5-arylideneimidazolidine-2,4-dione derivatives show maximum absorption (λmax) in the range of 295 to 379 nm. mdpi.com The addition of the two methoxy (B1213986) groups on the benzene (B151609) ring likely shifts the absorption maximum into the UV-A region (315-400 nm). smolecule.com Despite these general principles, a specific experimental UV-Vis spectrum with precise λmax values for Hydantoin, 5-(3,4-dimethoxybenzylidene)- has not been located.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Based on its molecular formula, C₁₂H₁₂N₂O₄, the expected exact mass and molecular ion peak [M]⁺ in a mass spectrum for Hydantoin, 5-(3,4-dimethoxybenzylidene)- would be approximately 248.0797 g/mol . smolecule.comaxios-research.com This confirms the molecular weight. However, detailed experimental mass spectrometry data, including fragmentation patterns that would further confirm the structure, are not available.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing.

Determination of Crystal Structure and Unit Cell Parameters

There is no published X-ray crystallographic data for Hydantoin, 5-(3,4-dimethoxybenzylidene)-. Consequently, information regarding its crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) is unknown. While crystal structures for the parent hydantoin and other substituted derivatives are available, this information cannot be extrapolated to the title compound due to the strict focus of this article. smolecule.com

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. analis.com.mynih.gov This method partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts. analis.com.mymdpi.com

In the case of Hydantoin, 5-(3,4-dimethoxybenzylidene)-, the hydantoin ring provides both hydrogen bond donors (N-H groups) and acceptors (C=O groups). This facilitates the formation of robust intermolecular N-H···O hydrogen bonds, which are a characteristic feature of hydantoin crystal structures. smolecule.commanchester.ac.uk These interactions typically lead to the formation of one-dimensional chains or two-dimensional networks. manchester.ac.uk

The analysis of the closely related 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione reveals the presence of donor-acceptor π–π interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.401 Å. nih.govresearchgate.net It is highly probable that similar π–π stacking interactions contribute to the crystal packing of Hydantoin, 5-(3,4-dimethoxybenzylidene)-.

A hypothetical Hirshfeld surface analysis for the title compound would likely highlight the following key interactions:

N-H···O Hydrogen Bonds: Strong interactions forming the primary supramolecular synthons.

C-H···O Interactions: Weaker hydrogen bonds involving the methoxy groups and the hydantoin carbonyls.

π–π Stacking: Interactions between the dimethoxybenzylidene rings of neighboring molecules.

The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the relative contributions of these interactions. For instance, sharp spikes in the fingerprint plot would correspond to the strong N-H···O hydrogen bonds, while more diffuse regions would represent weaker contacts like H···H and C-H···π interactions. analis.com.my

Conformational Analysis in the Crystalline State

The conformation of Hydantoin, 5-(3,4-dimethoxybenzylidene)- in the solid state is determined by the spatial arrangement of the hydantoin and the 3,4-dimethoxybenzylidene rings relative to each other. X-ray crystallography is the definitive technique for determining this conformation.

Based on the analysis of 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione, the molecule is expected to be essentially planar. nih.gov In this analog, the dihedral angle between the diazinane and benzene rings is only 4.27 (1)°. nih.govresearchgate.net This planarity is a consequence of the conjugated system formed by the exocyclic double bond linking the two ring systems.

The methoxy groups on the benzene ring, however, may show some deviation from this planarity. In the dimethyl-diazinane analog, the C—C—O—C torsion angles are -15.6 (1)° and 9.17 (6)°, indicating a slight twist of the methoxy groups out of the plane of the benzene ring. nih.govresearchgate.net A similar slight torsion is anticipated for Hydantoin, 5-(3,4-dimethoxybenzylidene)-.

The conformation is also characterized by specific bond angles and lengths. A notable feature in the analog is an exceptionally large bond angle of 138.25 (14)° at the bridging methine carbon atom, which is part of the exocyclic double bond. nih.gov

The table below presents the crystallographic data for the analogous compound, 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione, which serves as a model for the title compound. nih.gov

Table 1: Crystal Data and Structure Refinement for 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

ParameterValue
Empirical formulaC₁₅H₁₆N₂O₅
Formula weight304.3 g/mol
Crystal systemTriclinic
Space groupP-1
a (Å)7.3086 (2)
b (Å)8.4033 (3)
c (Å)11.8705 (5)
α (°)82.5685 (18)
β (°)77.6686 (17)
γ (°)71.1469 (15)
Volume (ų)672.58 (4)
Z2
Temperature (K)100

Computational and Theoretical Studies on Biological Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode and affinity of a ligand, such as 5-(3,4-dimethoxybenzylidene)hydantoin, within the active site of a target protein. nih.govmdpi.com

Docking studies are instrumental in identifying the specific amino acid residues within a protein's active site that are critical for ligand recognition and binding. nih.gov These "catalytic residues" are embedded in extensive interaction networks that stabilize the ligand. nih.gov For instance, in studies on hydantoin (B18101) racemase, site-directed mutagenesis combined with modeling revealed that residues Cys76 and Cys181 are key for recognizing different stereoisomers of 5-monosubstituted hydantoins. nih.gov Specifically, Cys76 was identified as crucial for the recognition of D-isomers, while Cys181 is indispensable for L-isomers, supporting a "two-base mechanism" for the enzyme's catalytic activity. nih.gov Docking analyses of other complex molecules have shown interactions with key residues in the active sites of targets like the transforming growth factor-beta (TGF-β) type I receptor kinase domain. nih.gov

The table below summarizes findings from molecular docking studies on compounds structurally related to 5-(3,4-dimethoxybenzylidene)hydantoin, highlighting the target proteins and the nature of the predicted interactions.

Target ProteinKey FindingInteraction TypeReference
Hydantoin RacemaseCys76 and Cys181 identified as crucial for stereoisomer recognition.Covalent/Catalytic nih.gov
TGF-β Type I Receptor KinaseCompound binds within the active site.Hydrogen Bonding, Hydrophobic nih.gov
Acetylcholinesterase (AChE)Potent binding energy confirmed.Not specified mdpi.com
Cyclooxygenase-2 (COX-2)Potent binding energy confirmed.Not specified mdpi.com
DNA GyraseCompound forms a stable complex with the enzyme.Not specified ekb.eg

A detailed analysis of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex, primarily hydrogen bonds and hydrophobic interactions. nih.gov Hydantoin molecules are known to form characteristic hydrogen-bonded networks. smolecule.com In docking simulations, these interactions are visualized and quantified. For example, a derivative was shown to bind to the TGF-β receptor kinase domain through strong hydrogen bonds and hydrophobic interactions. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's properties based on its electronic structure, going beyond the classical mechanics framework of molecular docking.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately calculate electronic properties, offering theoretical guidance on molecular interactions. nih.gov For dimethoxybenzene derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine optimized geometries, vibrational frequencies, and electronic characteristics. nih.govresearchgate.netarabjchem.org

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔEg) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. nih.govresearchgate.net These maps identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites, predicting where the molecule is likely to engage in electrostatic interactions, including hydrogen bonding. nih.gov For instance, MEP analysis can reveal strong hydrogen bond acceptor sites, which is crucial for understanding interactions with biological targets. nih.gov

The table below lists key electronic properties of dimethoxybenzene derivatives as determined by DFT calculations, providing insight into their stability and reactivity.

DFT ParameterSignificanceTypical MethodReference
Total EnergyIndicates the overall stability of the molecular conformation.B3LYP, PBE nih.gov
HOMO-LUMO Energy Gap (ΔEg)Describes chemical reactivity and kinetic stability.B3LYP/6-311+G(d,p) nih.govarabjchem.org
Molecular Electrostatic Potential (MEP)Maps electrophilic and nucleophilic sites for interactions.DFT Calculation nih.govresearchgate.net
Dipole MomentMeasures the overall polarity of the molecule.DFT Calculation epstem.net

While DFT provides a static, ground-state picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic view of how a ligand like 5-(3,4-dimethoxybenzylidene)hydantoin interacts with its target protein in a simulated physiological environment. nih.govproquest.com

An MD simulation can reveal conformational changes in both the ligand and the protein upon binding and can assess the stability of the complex over a period, such as 500 nanoseconds. nih.gov This method is particularly useful for analyzing the persistence and dynamics of specific interactions, such as hydrogen bonds. For example, MD simulations on protein-peptide complexes have been used to calculate the probability of hydrogen bond formation between the ligand and specific residues throughout the simulation, identifying which bonds are stable and which are transient. nih.gov This dynamic information complements the static picture from molecular docking and is crucial for a comprehensive understanding of the binding mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new, untested compounds.

The development of robust QSAR models is a critical step in the rational design of new therapeutic agents. For a series of hydantoin derivatives, including 5-(3,4-dimethoxybenzylidene)hydantoin, both 2D and 3D QSAR approaches can be employed.

2D-QSAR: This approach utilizes descriptors that are calculated from the two-dimensional representation of a molecule. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), and electronic (e.g., partial charges). Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN) are commonly used to build the QSAR equation. For instance, a hypothetical 2D-QSAR study on a series of 5-benzylidenehydantoin (B7779842) derivatives might yield an equation like:

pIC50 = a(LogP) + b(Molecular Weight) + c(Topological Polar Surface Area) + d*

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by the regression analysis.

3D-QSAR: This more advanced approach considers the three-dimensional conformation of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D descriptors based on the steric and electrostatic fields surrounding the aligned molecules. These models can provide a more detailed understanding of the structure-activity relationship by highlighting regions in 3D space where modifications to the molecule would likely enhance or diminish its biological activity. A study on a series of hydantoin-based androgen receptor modulators successfully utilized multiple linear regression to develop a QSAR model with good predictive ability. nih.gov

A typical workflow for developing a QSAR model for 5-(3,4-dimethoxybenzylidene)hydantoin and its analogs would involve:

Data Set Collection: Gathering a series of structurally related hydantoin derivatives with experimentally determined biological activities.

Molecular Modeling and Alignment: Generating 3D structures and aligning them based on a common scaffold.

Descriptor Calculation: Computing a wide range of 2D and/or 3D descriptors.

Model Building and Validation: Using statistical methods to build the QSAR model and validating its predictive power using internal and external validation techniques.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor CategoryExample DescriptorsInformation Provided
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties and potential for hydrogen bonding.
Topological Wiener Index, Kier & Hall Connectivity IndicesInformation about molecular branching and connectivity.
Geometric Molecular Surface Area, Molecular VolumeThree-dimensional size and shape of the molecule.
Electronic Dipole Moment, Partial ChargesDistribution of electrons within the molecule.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity of the molecule, affecting its membrane permeability.

Once a validated QSAR model is established, it can be used to predict the biological activity of newly designed compounds, including novel derivatives of 5-(3,4-dimethoxybenzylidene)hydantoin, even before they are synthesized. By analyzing the QSAR equation, medicinal chemists can identify which structural features are crucial for activity. For example, if the model indicates that a positive coefficient for a particular descriptor related to hydrophobicity enhances activity, chemists can focus on synthesizing analogs with increased lipophilicity in specific regions of the molecule. This predictive capability significantly streamlines the drug discovery process, saving time and resources.

In Silico Studies for Theoretical Mechanistic Insights

Beyond predicting activity, computational methods can provide profound insights into the theoretical mechanisms by which a compound like Hydantoin, 5-(3,4-dimethoxybenzylidene)- exerts its biological effects at the molecular level.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization of the binding mode and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For Hydantoin, 5-(3,4-dimethoxybenzylidene)-, a molecular docking study would involve:

Target Identification: Identifying a putative protein target responsible for its biological activity (e.g., an enzyme or a receptor).

Preparation of Structures: Obtaining the 3D structures of both the ligand (the hydantoin derivative) and the receptor, often from crystallographic databases or through homology modeling.

Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the binding site of the receptor.

Analysis of Results: Analyzing the predicted binding poses and their corresponding binding energies to identify the most plausible interaction model.

Table 2: Hypothetical Molecular Docking Results for Hydantoin Derivatives against a Target Protein

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Hydantoin, 5-(3,4-dimethoxybenzylidene)- -8.5Tyr234, Ser122, Phe265H-bond with Tyr234 (methoxy), H-bond with Ser122 (hydantoin N-H), Pi-pi stacking with Phe265 (benzylidene ring)
Analog 1 (3-methoxybenzylidene)-7.9Ser122, Phe265H-bond with Ser122 (hydantoin N-H), Pi-pi stacking with Phe265 (benzylidene ring)
Analog 2 (4-hydroxy-3-methoxybenzylidene)-9.1Tyr234, Ser122, Asp189, Phe265H-bond with Tyr234 (methoxy), H-bond with Ser122 (hydantoin N-H), H-bond with Asp189 (hydroxyl), Pi-pi stacking with Phe265 (benzylidene ring)

In Vitro Biological Activity and Mechanistic Research

Enzyme Inhibition Studies

Tyrosinase Inhibition Kinetics and Mechanism

Hydantoin (B18101), 5-(3,4-dimethoxybenzylidene)- and its derivatives have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Understanding the kinetics and mechanism of this inhibition is crucial for developing agents for hyperpigmentation disorders.

Kinetic analyses have revealed that many benzylidenehydantoin derivatives act as reversible inhibitors of tyrosinase. nih.gov The mode of inhibition can vary depending on the specific substitutions on the benzylidene ring. For instance, some derivatives exhibit competitive inhibition, suggesting they bind to the active site of the enzyme, competing with the natural substrate. nih.gov Others have been identified as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com The determination of inhibition constants (Ki) and IC50 values allows for the quantitative comparison of the inhibitory potency of different derivatives.

Studies have also employed techniques like fluorescence quenching and molecular docking to understand the binding interaction between the hydantoin derivatives and tyrosinase. researchgate.net These investigations help to identify the specific amino acid residues in the enzyme's active site that interact with the inhibitor, providing a more detailed picture of the inhibition mechanism at a molecular level. researchgate.net The interaction often involves the chelation of the copper ions present in the active site of tyrosinase, which is essential for its catalytic activity. nih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2, which are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govyoutube.com While COX-1 is constitutively expressed and plays a role in physiological processes like protecting the stomach lining and platelet aggregation, COX-2 is inducible and its expression increases during inflammation. nih.govyoutube.com

Research into the inhibitory effects of various compounds on these isoforms is significant for the development of anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) are a broad class of drugs that function by inhibiting COX enzymes. nih.gov Some NSAIDs are non-selective, inhibiting both COX-1 and COX-2, while others are designed to be selective for COX-2, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition. youtube.comclevelandclinic.org The selectivity of an inhibitor is often expressed as the ratio of the IC50 values for COX-1 and COX-2. nih.gov

While specific data on the direct inhibition of COX-1 and COX-2 by Hydantoin, 5-(3,4-dimethoxybenzylidene)- is not extensively detailed in the provided context, the broader class of hydantoin derivatives has been explored for various biological activities, and the potential for COX inhibition remains an area of interest in medicinal chemistry.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways. researchgate.netmdpi.com Its role in dephosphorylating the insulin receptor and its downstream substrates makes it a significant therapeutic target for type 2 diabetes and obesity. researchgate.netmdpi.com Inhibition of PTP1B can enhance insulin sensitivity. researchgate.net

A variety of compounds have been screened for their PTP1B inhibitory activity. nih.gov The search for potent and selective PTP1B inhibitors is an active area of research, with natural products and synthetic molecules being investigated. researchgate.netnih.gov The inhibitory mechanism can be competitive, non-competitive, or allosteric. mdpi.com

While specific kinetic data for Hydantoin, 5-(3,4-dimethoxybenzylidene)- as a PTP1B inhibitor is not available in the provided results, the evaluation of novel chemical scaffolds for PTP1B inhibition is a continuous effort in drug discovery. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Modulation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. nih.gov Dysregulation of EGFR signaling is implicated in the development and progression of various cancers. nih.gov Consequently, inhibitors of EGFR tyrosine kinase are important therapeutic agents in oncology. nih.gov

The modulation of EGFR tyrosine kinase activity can occur through various mechanisms. Some inhibitors compete with ATP for binding to the kinase domain, while others may act through allosteric mechanisms. nih.gov The interaction of other molecules, such as the ganglioside GM3, with EGFR can also modulate its kinase activity by binding to the N-linked glycans on the receptor. nih.gov

While direct studies on the modulation of EGFR by Hydantoin, 5-(3,4-dimethoxybenzylidene)- are not explicitly detailed, the broader field of tyrosine kinase inhibitors includes a wide range of chemical structures. ucsd.edu

Pim-1 and Pim-2 Protein Kinase Inhibition

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are involved in the regulation of several cellular processes, including cell cycle progression, apoptosis, and signal transduction. nih.gov Overexpression of Pim kinases has been linked to various types of cancer, making them attractive targets for cancer therapy. nih.gov

Inhibitors of Pim kinases have been developed and have shown to block the growth of cancer cells in preclinical models. nih.gov These inhibitors can induce cell cycle arrest and apoptosis in malignant cells. nih.gov The development of small molecule inhibitors targeting the ATP-binding pocket of Pim kinases is a key strategy in this area. nih.gov

Although specific data on the inhibition of Pim-1 and Pim-2 by Hydantoin, 5-(3,4-dimethoxybenzylidene)- is not present, the exploration of diverse chemical scaffolds for Pim kinase inhibition is ongoing.

Cellular and Molecular Mechanism Elucidation (In Vitro)

Research on hydantoin derivatives has revealed significant antiviral properties, particularly against enteroviruses. A study on 5-(3,4-dichlorophenyl)methylhydantoin, a close structural analog of the subject compound, has revised the understanding of its mechanism. It was previously thought that these compounds only inhibited viral assembly nih.gov. However, recent findings demonstrate a dual mechanism of action. At lower concentrations, the primary effect is the inhibition of viral morphogenesis, which is the process of forming new virus particles. At higher concentrations, the compound predominantly inhibits viral RNA synthesis and subgenomic replication nih.gov. This indicates that hydantoin derivatives can interfere with the enterovirus life cycle at two distinct and critical stages, making them a subject of interest in antiviral research nih.gov.

The 5-benzylidene hydantoin scaffold has been investigated for its potential as an anticancer agent. A library of these compounds demonstrated notable antiproliferative activity against the human lung adenocarcinoma cell line, A549 nih.gov. Many of the tested derivatives were effective at inhibiting the proliferation of these cancer cells at a concentration of 20 µM nih.gov. While direct studies on 5-(3,4-dimethoxybenzylidene)hydantoin against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines are not specified in the reviewed literature, these cell lines are standard models for evaluating the cytotoxicity of potential anticancer compounds nih.govrsc.org. For context, other novel compounds have shown significant inhibitory effects against these lines, with IC₅₀ values often falling in the micromolar range rsc.org.

Table 2: Antiproliferative Activity of 5-Benzylidene Hydantoin Analogs
Compound Class/DerivativeCell LineConcentration/IC₅₀Key Findings
Library of 5-benzylidene hydantoinsA549 (Lung)20 µMMost tested compounds showed inhibition of cell proliferation. nih.gov
(E)-5-p-OH-benzylidene hydantoin derivativeA549 (Lung)Not specifiedIdentified as the most active derivative in its series; inhibited EGFR autophosphorylation and induced DNA damage. nih.gov

A key mechanism behind the antiproliferative effects of many anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from dividing. For the 5-benzylidene hydantoin class, a significant finding is their ability to induce DNA damage and subsequently increase the levels of the tumor suppressor protein p53 in A549 cells nih.gov. The p53 protein is a critical regulator that can halt the cell cycle at various checkpoints (such as G1 or G2) to allow for DNA repair or, if the damage is too severe, trigger programmed cell death dovepress.com. The upregulation of p53 by these hydantoin derivatives strongly suggests that their antiproliferative activity is mediated, at least in part, through the induction of cell cycle arrest nih.gov. Studies on other cytotoxic compounds in cancer cell lines like MCF-7 have shown arrest occurring at different phases, including G0/G1 and G2/M, demonstrating this is a common mechanism of action for antiproliferative agents nih.govdovepress.com.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. This process is often executed by a family of proteases called caspases. Research on compounds with similar structural motifs to 5-(3,4-dimethoxybenzylidene)hydantoin provides insight into the likely apoptotic mechanisms. For example, 3,4'-dimethoxy-5-hydroxystilbene, which also features a dimethoxy-substituted phenyl group, was found to induce apoptosis in human leukemia cells nih.gov. This induction was caspase-dependent, involving the activation of initiator caspases for both the extrinsic pathway (caspase-8) and the intrinsic pathway (caspase-9), as well as the executioner caspase-3 nih.gov.

The intrinsic, or mitochondrial, pathway is a common route for apoptosis induction. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which was observed in cells treated with the dimethoxystilbene compound nih.gov. The release of cytochrome c is often promoted by pro-apoptotic proteins like Bax, whose expression was also increased nih.gov. This cascade ultimately activates caspase-9, which in turn activates caspase-3, leading to the systematic dismantling of the cell nih.gov. The ability of caspase inhibitors to prevent cell death confirms the central role of this pathway nih.govnih.gov. These findings suggest that 5-(3,4-dimethoxybenzylidene)hydantoin likely induces apoptosis through similar caspase-dependent mechanisms, engaging the intrinsic and possibly the extrinsic pathways.

Antiproliferative Effects on Cancer Cell Lines (e.g., A549, HepG2, MCF-7)

DNA Damage Induction

The capacity of a chemical compound to induce DNA damage is a critical aspect of its toxicological and therapeutic profile. DNA damage can trigger cellular responses ranging from cell cycle arrest and DNA repair to apoptosis or senescence. mdc-berlin.de Agents that cause DNA damage can function as anticancer therapies by targeting rapidly dividing cancer cells. mdpi.com

While the hydantoin ring is a core structure in some compounds that interact with DNA, and various 3,4-dimethoxyphenyl derivatives have been studied for their effects on genomic integrity, direct research on the DNA damage induction potential of 5-(3,4-dimethoxybenzylidene)hydantoin is not extensively documented in the reviewed literature. Studies on structurally related molecules provide some context. For instance, a 3,4-dimethoxyphenyl bis-benzimidazole derivative was found to mitigate radiation-induced DNA damage, suggesting a protective rather than damaging role. researchgate.net Conversely, other classes of compounds like 1,4-naphthoquinone (B94277) derivatives are known to induce DNA damage and apoptosis in cancer cell lines. mdpi.com The hydantoin lesions themselves, such as spiroiminodihydantoin and 5-guanidinohydantoin, are products of oxidative DNA damage that are recognized and repaired by cellular mechanisms like base excision repair (BER) and nucleotide excision repair (NER). nih.gov However, this pertains to the repair of the lesion, not induction by the parent compound. Further investigation is required to conclusively determine whether 5-(3,4-dimethoxybenzylidene)hydantoin itself initiates DNA damage.

Anti-Melanogenic Effects in Cell Models

Melanogenesis is the physiological process responsible for the production of melanin, the primary pigment in human skin. This process is initiated by the enzyme tyrosinase. mdpi.comnih.gov While essential for protecting the skin against UV radiation, excessive melanin production can lead to hyperpigmentation disorders. nih.govnih.gov Consequently, inhibitors of melanogenesis are of significant interest for dermatological and cosmetic applications. The benzylidene-hydantoin scaffold has been identified as a promising structure for tyrosinase inhibition. rsc.org

Inhibition of Cellular Tyrosinase Activity

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.comnih.gov The 5-(3,4-dimethoxybenzylidene)hydantoin compound and its structural analogues have been investigated for their ability to inhibit this key enzyme.

Studies on similar structures reveal that the β-phenyl-α,β-unsaturated carbonyl functionality is important for tyrosinase inhibition. rsc.org For instance, derivatives of (E)-benzylidene-1-indanone have shown potent inhibition of mushroom tyrosinase. nih.govscienceopen.com Specifically, compounds featuring hydroxyl and methoxy (B1213986) groups on the benzylidene ring exhibit significant inhibitory activity. nih.gov In B16F10 melanoma cells, various trimethoxybenzene and benzylidene derivatives have been shown to decrease cellular tyrosinase activity in a dose-dependent manner. nih.govkoreascience.kr For example, (2E,5E)-2,5-Bis(3-hydroxy-4-methoxybenzylidene) cyclopentanone (B42830) (BHCP) was found to be a more potent inhibitor of cellular tyrosinase activity in α-MSH-stimulated B16F10 cells than the well-known inhibitor, kojic acid. nih.gov

Compound/DerivativeCell LineConcentrationTyrosinase Activity Inhibition (%)Reference
BHCPB16F101 µM~34% nih.gov
BHCPB16F105 µM~36% nih.gov
BHCPB16F1010 µM~42% nih.gov
Kojic Acid (Control)B16F105 mM~28% nih.gov
ImperatorinB16F1025 µMIncreased activity mdpi.com

This table is interactive. Click on the headers to sort. Note: Data for BHCP (a structurally related compound) is provided for illustrative purposes. BHCP is (2E,5E)-2,5-Bis(3-hydroxy-4-methoxybenzylidene) cyclopentanone.

Reduction of Intracellular Melanin Content

The inhibition of tyrosinase activity directly leads to a decrease in melanin synthesis. In vitro studies using B16F10 melanoma cells, often stimulated with alpha-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, have demonstrated that compounds structurally related to 5-(3,4-dimethoxybenzylidene)hydantoin effectively reduce intracellular melanin levels. nih.govkoreascience.krresearchgate.net

For example, treatment of α-MSH-stimulated B16F10 cells with (2E,5E)-2,5-Bis(3-hydroxy-4-methoxybenzylidene) cyclopentanone (BHCP) resulted in a significant, concentration-dependent decrease in melanin content. nih.gov At a concentration of 1 µM, BHCP reduced melanin content to a level comparable to the unstimulated control, demonstrating potent anti-melanogenic activity. nih.gov Similarly, various trimethoxybenzene derivatives have been shown to effectively decrease α-MSH-induced melanin production in B16F10 cells. koreascience.kr These findings underscore the potential of the dimethoxybenzylidene moiety in developing agents for hyperpigmentation. koreascience.kr

Compound/DerivativeCell LineConcentrationMelanin Content Reduction (%)Reference
BHCPB16F101 µM~39% nih.gov
BHCPB16F105 µM~43% nih.gov
BHCPB16F1010 µM~45% nih.gov
Trimethoxybenzene DerivativesB16F10VariousDose-dependent reduction koreascience.kr
Linosorbs (Cyclic Peptides)B16F1025 µM~90% mdpi.com

This table is interactive. Click on the headers to sort. Note: Data for BHCP and other related compounds are provided to illustrate the anti-melanogenic potential of the core chemical structure.

Investigation of Biological Target Identification

Identifying the molecular targets of a small molecule is fundamental to understanding its mechanism of action. nih.govnih.gov For 5-(3,4-dimethoxybenzylidene)hydantoin, the primary biological target identified through its functional effects is the enzyme tyrosinase . mdpi.comrsc.org The consistent inhibition of both mushroom and cellular tyrosinase activity, as well as the subsequent reduction in melanin production by structurally similar compounds, strongly points to direct interaction with this enzyme. nih.govnih.gov Molecular docking simulations have further supported this, showing that related compounds can bind to both the catalytic and allosteric sites of tyrosinase. nih.govnih.gov

Beyond tyrosinase, the hydantoin scaffold is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. smolecule.com This versatility accounts for the broad range of pharmacological activities reported for hydantoin derivatives, including anticonvulsant, antiviral, and anticancer effects. smolecule.comthieme-connect.de

Key biological targets associated with the hydantoin core structure include:

Voltage-gated ion channels : Notably, voltage-gated sodium channels are the primary target for the archetypal hydantoin drug, Phenytoin, which is used to treat epilepsy. nih.govnih.gov

Kinases : The electron-rich 3,4-dimethoxybenzylidene group can enhance interactions with biological targets like kinases. smolecule.com

DNA : This same group may also facilitate interactions with DNA. smolecule.com

Antioxidant Activity Evaluation (In Vitro)

Antioxidants are molecules that can prevent or slow cell damage caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. mdpi.com The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov

Research Frontiers and Future Directions

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The synthesis of 5-(3,4-dimethoxybenzylidene)hydantoin and its analogs typically involves the condensation of hydantoin (B18101) with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). However, the demand for structurally diverse libraries of compounds for high-throughput screening necessitates the development of more innovative and efficient synthetic strategies. scispace.comcam.ac.uk

Diversity-oriented synthesis (DOS) is a key approach to generate collections of small molecules with a wide range of structural variations. scispace.comcam.ac.ukrsc.org This can be achieved by employing branching pathways from a common intermediate, allowing for the introduction of diverse building blocks, stereochemistries, and molecular frameworks. scispace.comnih.gov For instance, starting from a core hydantoin structure, variations can be introduced at multiple positions on the hydantoin ring and the benzylidene moiety. nih.gov

One promising strategy involves the use of multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency and atom economy. Furthermore, the application of solid-phase synthesis, where molecules are built on a solid support, can facilitate the purification and automation of the synthetic process, enabling the rapid generation of large compound libraries. cam.ac.uk The development of novel catalytic systems, such as those based on transition metals, could also open up new avenues for the functionalization of the hydantoin scaffold, leading to the creation of previously inaccessible analogs.

Synthetic StrategyDescriptionPotential Advantages
Diversity-Oriented Synthesis (DOS) Employs branching pathways from a common intermediate to generate a wide range of structurally diverse molecules. scispace.comcam.ac.ukAccess to novel chemical space, creation of large and diverse compound libraries for screening. rsc.org
Multi-Component Reactions Combines three or more reactants in a single step to form a complex product.Increased efficiency, reduced waste, and simplified purification processes.
Solid-Phase Synthesis Molecules are synthesized on a solid support, facilitating purification and automation. cam.ac.ukHigh-throughput synthesis, ease of purification.
Novel Catalytic Systems Utilization of new catalysts to enable previously inaccessible chemical transformations.Access to unique chemical functionalities and molecular architectures.

Advanced Computational Approaches for Precise Target Identification and Ligand Design

Computational methods are becoming increasingly indispensable in modern drug discovery. For 5-(3,4-dimethoxybenzylidene)hydantoin, these approaches can provide profound insights into its potential biological targets and guide the design of more potent and selective analogs.

Molecular docking simulations can predict the binding orientation and affinity of the compound within the active site of various proteins. nih.govnih.gov This information is crucial for identifying potential molecular targets and understanding the key interactions that govern binding. For example, docking studies could be employed to screen 5-(3,4-dimethoxybenzylidene)hydantoin against a panel of known cancer targets, such as kinases or receptor proteins, to identify promising candidates for further experimental validation. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that can be used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a QSAR model for a set of 5-(3,4-dimethoxybenzylidene)hydantoin derivatives, researchers can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis. This rational design approach can significantly reduce the time and cost associated with drug development.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-protein complex, revealing important information about the conformational changes and energetic landscapes involved in binding. nih.gov This level of detail can be invaluable for understanding the mechanism of action at a molecular level and for designing next-generation inhibitors with improved properties.

Computational MethodApplication for 5-(3,4-dimethoxybenzylidene)hydantoinExpected Outcome
Molecular Docking Predicting binding modes and affinities to various biological targets. nih.govnih.govIdentification of potential protein targets and key binding interactions.
QSAR Modeling Correlating structural features with biological activity to predict the potency of new analogs. researchgate.netRational design of more potent and selective compounds.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-protein complex over time. nih.govUnderstanding conformational changes and the energetics of binding.

Unraveling Complex Molecular Mechanisms of Action in Diverse Biological Systems (In Vitro)

While 5-(3,4-dimethoxybenzylidene)hydantoin has been shown to possess various biological activities, a detailed understanding of its molecular mechanisms of action is often lacking. In vitro studies are essential to elucidate the specific cellular pathways and molecular targets that are modulated by this compound.

A range of in vitro assays can be employed to investigate its effects on cellular processes. For example, cell proliferation assays can determine its anti-cancer activity against various cancer cell lines. If the compound shows significant anti-proliferative effects, further studies can be conducted to investigate its impact on the cell cycle, apoptosis (programmed cell death), and other key signaling pathways involved in cancer progression. nih.gov

Enzyme inhibition assays are crucial for identifying specific enzymes that are targeted by the compound. Given that many hydantoin derivatives are known to inhibit enzymes, it is plausible that 5-(3,4-dimethoxybenzylidene)hydantoin may also act as an enzyme inhibitor. jddtonline.info High-throughput screening of the compound against a panel of enzymes, particularly those implicated in disease, could reveal novel targets.

Furthermore, gene and protein expression profiling techniques, such as microarrays and proteomics, can provide a global view of the cellular response to treatment with 5-(3,4-dimethoxybenzylidene)hydantoin. This can help to identify novel signaling pathways and networks that are affected by the compound, providing valuable clues about its mechanism of action.

Development of Structure-Activity Relationship Principles for Rational Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying the structure of 5-(3,4-dimethoxybenzylidene)hydantoin and evaluating the biological activity of the resulting analogs, researchers can establish clear SAR principles to guide the rational design of improved compounds. acs.orgnih.gov

Key structural modifications could include:

Substitution on the benzylidene ring: Introducing different substituents at various positions on the phenyl ring can modulate the electronic and steric properties of the molecule, which can in turn affect its binding affinity and selectivity for a particular target. nih.gov For example, the electron-donating methoxy (B1213986) groups at the 3 and 4 positions are known to influence the compound's reactivity. smolecule.com

Isosteric replacement: Replacing the hydantoin core with other five-membered heterocyclic rings, such as thiohydantoin or rhodanine, can lead to compounds with altered physicochemical properties and biological activities. acs.orgnih.gov

The insights gained from these SAR studies will be invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of 5-(3,4-dimethoxybenzylidene)hydantoin derivatives.

Structural ModificationRationalePotential Impact on Activity
Benzylidene Ring Substitution To alter electronic and steric properties. nih.govModulate binding affinity and selectivity.
Hydantoin Core Modification To change hydrogen bonding and conformation. nih.govInfluence target interaction and pharmacokinetic properties.
Isosteric Replacement To vary physicochemical properties. acs.orgnih.govDiscover novel biological activities and improved drug-like properties.

Applications of 5-(3,4-dimethoxybenzylidene)hydantoin as a Research Probe in Chemical Biology

Beyond its potential as a therapeutic agent, 5-(3,4-dimethoxybenzylidene)hydantoin can also serve as a valuable research probe in chemical biology. Chemical probes are small molecules that can be used to perturb and study biological systems, providing insights into the function of specific proteins and pathways. scispace.com

To be an effective chemical probe, a molecule should ideally possess high potency, selectivity, and a well-defined mechanism of action. Through the optimization efforts described in the previous sections, it may be possible to develop analogs of 5-(3,4-dimethoxybenzylidene)hydantoin that meet these criteria.

Once a potent and selective analog is identified, it can be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to facilitate its visualization and identification of its binding partners within cells. For example, a fluorescently labeled version of the compound could be used to track its subcellular localization and to identify its protein targets through techniques like fluorescence microscopy and affinity chromatography.

The use of 5-(3,4-dimethoxybenzylidene)hydantoin and its derivatives as chemical probes could lead to the discovery of novel biological pathways and therapeutic targets, further expanding our understanding of human health and disease.

Q & A

Q. What are the optimized synthetic routes for 5-(3,4-dimethoxybenzylidene)hydantoin, and how are yields maximized?

Methodological Answer: The compound is synthesized via a condensation reaction between hydantoin derivatives (e.g., 1,3-dimethylbarbituric acid) and 3,4-dimethoxybenzaldehyde. Key parameters include:

  • Solvent: Ethanol or methanol under reflux (60–80°C) for 5–6 hours .
  • Molar Ratio: 1:1 stoichiometry of reactants to minimize side products.
  • Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase to track reaction completion .
  • Crystallization: Slow evaporation of acetonitrile or ethanol yields single crystals suitable for X-ray diffraction .

Yield Optimization Table:

ParameterOptimal ConditionImpact on Yield
Solvent PolarityEthanol (polar aprotic)85–90%
Reaction Temperature70°CMaximal purity
Crystallization Time48–72 hours>95% purity

Q. What spectroscopic techniques are used to confirm the structure of 5-(3,4-dimethoxybenzylidene)hydantoin?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Aromatic protons at δ 6.97–8.51 ppm (benzylidene moiety) .
    • Methoxy groups at δ 3.40–3.99 ppm (integration confirms two OCH₃ groups) .
    • Hydantoin carbonyls at δ 160–170 ppm in ¹³C NMR .
  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N imine bond) .
  • UV-Vis: Absorbance at 280–320 nm (π→π* transitions in conjugated benzylidene system) .

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data between studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects: Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals; always report solvent .
  • Crystallographic Refinement: Use software like WinGX () or SHELXL for anisotropic displacement parameters. For example, the C5–C6 bond length (1.453 Å vs. 1.365 Å for C3–C5) confirms conjugation differences .
  • Dynamic Effects: Variable-temperature NMR can detect rotamers or tautomers affecting peak splitting .

Data Comparison Table:

ParameterStudy A Study B Resolution Strategy
C3–C5 Bond Length1.365 Å1.372 ÅCheck refinement R-factors (<0.05)
Methoxy δ (¹H NMR)3.40 ppm3.45 ppmVerify deuterated solvent

Q. What computational methods predict the biological activity of 5-(3,4-dimethoxybenzylidene)hydantoin derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., β-catenin for anticancer activity). shows interactions with amino acid residues (e.g., hydrogen bonding with Arg474 in thiazolidinedione derivatives) .
  • QSAR Modeling: Apply DRAGON descriptors to correlate substituent effects (e.g., methoxy groups) with toxicity (LD₅₀ = 1190 mg/kg in rodents) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing antioxidant activity) .

Q. How are crystallographic data analyzed to resolve molecular conformation ambiguities?

Methodological Answer:

  • Data Collection: Use a Bruker APEX-II CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement: Apply SHELXL-97 with restraints for H-atoms (riding model) and anisotropic displacement parameters for non-H atoms.
  • Validation: Check Rint (<0.05) and R-factor (<0.05) for data quality. For example, the dihedral angle between hydantoin and benzylidene planes (3.2°) confirms near-coplanarity .

Q. What methodologies assess acute toxicity for preclinical evaluation?

Methodological Answer:

  • In Vivo Testing: Administer compound orally to rodents (e.g., LD₅₀ = 1190 mg/kg) and monitor mortality over 14 days. Classify per K.K. Sidorov’s toxicity scale (Class IV: low toxicity) .
  • In Silico Prediction: Use TEST software (EPA) or ProTox-II to estimate LC₅₀ values and hepatotoxicity risks .
  • Histopathology: Examine liver/kidney tissues for necrosis or inflammation post-administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.